2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Übersicht

Beschreibung

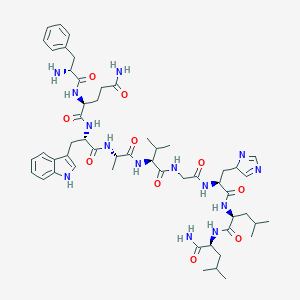

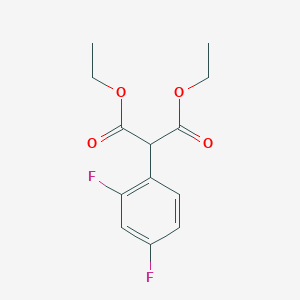

“2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid” is a compound that contains several functional groups: a carboxylic acid group (-COOH), an amino group (-NH2), a tert-butoxycarbonyl group (also known as a Boc group), and a chloro group (-Cl). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .

Chemical Reactions Analysis

The Boc group is often used in peptide synthesis because it can protect the amino group from reacting until the desired moment. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic and capable of forming hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Scientific Field

Biochemistry and Organic Chemistry

Summary of Application

The compound is utilized in the synthesis of peptides, particularly when specific amino acid sequences are required. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process.

Methods of Application

The Boc group is introduced to the amino acid via Boc-anhydride in a solvent such as dichloromethane or dimethylformamide. The reaction typically proceeds at room temperature and may include a catalyst like 4-dimethylaminopyridine (DMAP).

Results and Outcomes

The Boc-protected amino acids are then used in solid-phase peptide synthesis (SPPS), resulting in high yields of desired peptides. The Boc groups are later removed under acidic conditions, often using trifluoroacetic acid (TFA), without affecting the peptide chain .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry and Drug Development

Summary of Application

N-boc-4-chloroanthranilic acid is used in the development of novel therapeutic compounds, particularly in the design of enzyme inhibitors and receptor modulators.

Methods of Application

The compound is incorporated into larger molecular structures through coupling reactions, such as amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Results and Outcomes

The introduction of the Boc-protected chloroanthranilic acid moiety has led to the creation of compounds with improved pharmacokinetic properties and enhanced biological activity against targeted enzymes or receptors .

Application in Material Science

Scientific Field

Material Science and Nanotechnology

Summary of Application

This compound is used in the functionalization of surfaces, particularly in the creation of self-assembled monolayers (SAMs) on gold or silicon substrates.

Methods of Application

The chloro group of n-boc-4-chloroanthranilic acid can undergo a reaction with thiol groups to form stable SAMs. The Boc group can be deprotected post-assembly to expose the free amine, which can be further modified.

Results and Outcomes

The resulting SAMs exhibit specific interactions with other molecules, which can be quantified by techniques like ellipsometry and surface plasmon resonance (SPR). These interactions are crucial for sensor development and biomolecule immobilization .

Application in Proteomics

Scientific Field

Proteomics and Bioanalysis

Summary of Application

In proteomics, n-boc-4-chloroanthranilic acid is used as a building block for the synthesis of complex molecules that can serve as markers or probes in protein analysis.

Methods of Application

The compound is used to synthesize peptide tags that can be attached to proteins of interest. These tags can be detected using mass spectrometry or fluorescence-based methods.

Results and Outcomes

The use of these tags has enabled the identification and quantification of proteins in complex biological samples, contributing to advancements in the understanding of protein function and interaction .

Application in Organic Electronics

Scientific Field

Organic Electronics and Photonics

Summary of Application

N-boc-4-chloroanthranilic acid is used in the synthesis of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Methods of Application

The compound is incorporated into conjugated systems to modulate electronic properties. It can be polymerized or copolymerized with other monomers to create materials with desired electrical conductivity and stability.

Results and Outcomes

The resulting materials have shown promise in improving the efficiency and lifespan of OLEDs and OPVs, with some achieving significant increases in power conversion efficiency (PCE) and luminescence .

Application in Environmental Science

Scientific Field

Environmental Science and Green Chemistry

Summary of Application

The compound is explored for its potential use in environmental remediation, particularly in the detoxification of hazardous substances.

Methods of Application

N-boc-4-chloroanthranilic acid can be used to synthesize adsorbent materials that capture and neutralize pollutants. It can also be a precursor for catalysts that facilitate the breakdown of organic pollutants.

Results and Outcomes

Studies have shown that materials derived from this compound can effectively remove heavy metals and organic pollutants from water, contributing to cleaner and safer environmental practices .

This analysis provides a glimpse into the diverse applications of n-boc-4-chloroanthranilic acid across various scientific fields. Each application leverages the unique chemical properties of the compound to address specific research and industrial needs.

Application in Antiproliferative Agents

Scientific Field

Pharmacology and Oncology

Summary of Application

N-boc-4-chloroanthranilic acid is used in the design and synthesis of antiproliferative agents targeting various cancer cell lines.

Methods of Application

The compound is integrated into anthranilamides with quinoline and β-carboline scaffolds. These hybrid molecules are synthesized and then screened for their antiproliferative activity against a panel of solid tumor and leukemia cell lines.

Results and Outcomes

The screenings revealed high activity of several compounds, particularly those with chloroquine core and halogenated anthranilic acid, showing significant potential in inhibiting the proliferation of diverse cancer cell lines .

Application in Antiviral Research

Scientific Field

Virology and Infectious Diseases

Summary of Application

The compound plays a role in the development of antiviral agents, especially against human coronaviruses and HIV-1.

Methods of Application

Anthranilamides derived from n-boc-4-chloroanthranilic acid are tested for their efficacy against RNA viruses, including various strains of human coronaviruses and HIV-1.

Results and Outcomes

Some derivatives exhibited pronounced antiviral effects, with low micromolar EC50 values and selectivity indices indicating a strong potential for therapeutic use .

Application in Quorum Sensing Inhibition

Scientific Field

Microbiology and Biotechnology

Summary of Application

N-boc-4-chloroanthranilic acid derivatives are investigated for their anti-quorum sensing and biofilm inhibition properties.

Methods of Application

The synthesized anthranilamides are screened using gram-negative Chromobacterium violaceum as the reporter strain to assess their quorum sensing inhibition capabilities.

Results and Outcomes

Certain compounds displayed significant anti-quorum/biofilm effects without apparent bactericidal activity, suggesting a targeted approach to disrupting bacterial communication and biofilm formation .

These additional applications highlight the versatility of n-boc-4-chloroanthranilic acid in contributing to advancements across various scientific disciplines, from cancer therapy to infectious disease control and microbial management.

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

N-boc-4-chloroanthranilic acid is instrumental in the synthesis of compounds used in the study of neurological disorders and the development of neuropharmaceuticals.

Methods of Application

The compound is used to create intermediates that are further modified to interact with neural receptors or enzymes. These intermediates can be tested in vitro and in vivo for their effects on neural activity.

Results and Outcomes

The synthesized compounds have shown potential in modulating neurotransmitter systems, suggesting possible therapeutic applications for conditions like depression, anxiety, and schizophrenia .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Summary of Application

This compound is used in the development of new agrochemicals, such as pesticides and herbicides, to improve crop protection.

Methods of Application

N-boc-4-chloroanthranilic acid serves as a precursor in the synthesis of compounds with specific activity against pests or weeds. These compounds undergo rigorous testing to ensure efficacy and safety.

Results and Outcomes

Some derivatives have demonstrated effective pest control without significant toxicity to non-target organisms, offering a more environmentally friendly option for crop management .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

The compound is used in the creation of analytical reagents and probes that enhance the detection and quantification of chemical species.

Methods of Application

N-boc-4-chloroanthranilic acid derivatives are incorporated into sensors and assays, improving the sensitivity and selectivity of analytical methods.

Results and Outcomes

These reagents have been applied in various analytical techniques, leading to more accurate and reliable measurements in complex samples .

Eigenschaften

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHAVFRBIRVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373771 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid | |

CAS RN |

136290-47-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136290-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)